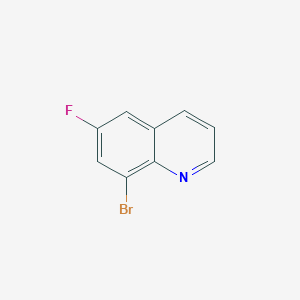

8-Bromo-6-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-bromo-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOINWPRJXLNEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611834 | |

| Record name | 8-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22960-18-5 | |

| Record name | 8-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-6-fluoroquinoline

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of advanced fluoroquinolone antibiotics.[1] The strategic placement of halogen substituents on the quinoline core significantly influences the biological activity of these compounds.[1][2] The presence of a fluorine atom can enhance metabolic stability and membrane permeability, while a bromine atom at the C-8 position has been shown to improve potency against resistant bacterial strains.[1]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the direct bromination of 6-fluoroquinoline. This method offers a straightforward approach to introducing a bromine substituent at the desired position.[1] Other potential, though more complex, synthetic strategies include variations of the Skraup synthesis, Friedländer condensation, and Gould-Jacobs reactions.[1]

Synthetic Pathway: Direct Bromination

A common and efficient method for the synthesis of this compound is the direct electrophilic bromination of 6-fluoroquinoline.

References

Physicochemical Properties of 8-Bromo-6-fluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-6-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research.[1][2] As a versatile chemical intermediate, it serves as a crucial building block for the synthesis of novel compounds, particularly in the development of advanced fluoroquinolone antibiotics.[1] The strategic placement of a fluorine atom at the C-6 position and a bromine atom at the C-8 position profoundly influences the molecule's physicochemical properties and biological activity.[1] The fluorine atom can enhance metabolic stability and membrane permeability, while the bromine atom may increase lipophilicity and modulate interactions with biological targets.[2] Research indicates that the C-8 bromine substitution can enhance the potency of fluoroquinolones against resistant bacterial strains, making this scaffold critical for designing next-generation antibiotics to combat multidrug resistance.[1] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its biological context.

Core Physicochemical Properties

The known physicochemical properties of this compound are summarized below. It is important to note that several of these values are predicted through computational models and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFN | [2][3] |

| Molecular Weight | 226.04 g/mol | [1] |

| CAS Number | 22960-18-5 | [1][3][4] |

| Appearance | Off-white to light brown solid | [4] |

| Boiling Point | 294.9 ± 20.0 °C (Predicted) | [4] |

| Density | 1.647 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.67 ± 0.20 (Predicted) | [4] |

| Vapour Pressure | 0.00277 mmHg at 25°C | [5] |

| Storage Conditions | Sealed in a dry place at room temperature | [4] |

Experimental Protocols

Detailed experimental protocols for the precise determination of the physicochemical properties of quinoline derivatives are crucial for quality control and research purposes. While specific experimental data for this compound is limited in published literature, the following section outlines standard methodologies adapted for this class of compounds.

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for determining the purity of this compound.

-

Instrumentation : High-Performance Liquid Chromatograph equipped with a UV detector.

-

Column : A reverse-phase C18 column (e.g., Dikma Diamonsil C18, 5 µm, 4.6 mm × 250 mm) is suitable for this class of aromatic compounds.[6]

-

Sample Preparation :

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a suitable solvent such as acetonitrile or methanol to create a stock solution.

-

Perform serial dilutions to prepare a series of standard solutions for calibration.

-

Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[6]

-

-

Chromatographic Conditions :

-

Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Quantification can be achieved by creating a calibration curve from the standard solutions.

Melting Point Determination

-

Methodology : The melting point can be determined using the capillary method.

-

Procedure :

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

-

Solubility Assessment

-

Methodology : A qualitative or quantitative assessment can be performed using the shake-flask method.

-

Procedure :

-

An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry, to establish the solubility.

-

Synthesis and Biological Context

This compound is typically synthesized through halogenation of a quinoline precursor. One common strategy involves the direct bromination of 6-fluoroquinoline using a brominating agent like N-bromosuccinimide (NBS).[1]

The primary application of this compound is in the synthesis of fluoroquinolone antibiotics.[1] This class of drugs acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][7] The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. The C-8 bromo substituent has been shown to be particularly effective in enhancing potency against resistant bacterial mutants.[1]

Safety and Handling

As with many halogenated aromatic compounds, this compound must be handled with appropriate safety precautions.

-

Handling : Work in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes.[5] Avoid the formation of dust and aerosols.[5]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Disposal : Dispose of the material by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with local regulations.[5]

Conclusion

This compound is a key heterocyclic building block with defined physicochemical properties that make it valuable for synthetic chemistry, particularly in the field of antibacterial drug discovery. Its structure is optimized for creating potent fluoroquinolone derivatives capable of overcoming bacterial resistance. Further experimental validation of its predicted properties will aid in its broader application in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 8-Bromo-6-fluoroquinoline (CAS Number: 22960-18-5)

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound. The strategic placement of bromine and fluorine atoms on the quinoline scaffold makes this compound a significant building block in medicinal chemistry, particularly in the development of next-generation antibiotics.

Physicochemical Properties

This compound is a halogenated quinoline derivative.[1] Its structure, featuring both a bromine and a fluorine atom on the quinoline core, provides multiple reaction sites for chemical synthesis.[1] The presence of these halogens significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

| Property | Value | Source |

| CAS Number | 22960-18-5 | [1][2][3][4][5] |

| Molecular Formula | C₉H₅BrFN | [2][4][5] |

| Molecular Weight | 226.04 g/mol | [1] |

| Appearance | Off-white to light brown solid | [3] |

| Boiling Point | 294.9 ± 20.0 °C (Predicted) | [3] |

| Density | 1.647 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.67 ± 0.20 (Predicted) | [3] |

| Storage | Sealed in dry, Room Temperature | [3][5] |

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the molecular structure of this compound in solution.[1]

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms' environment in the molecule.[1]

-

¹³C NMR: The carbon-13 NMR spectrum helps in identifying the carbon framework.[1]

-

¹⁹F NMR: Due to the 100% natural abundance and spin-1/2 nucleus of ¹⁹F, its NMR spectrum gives a clear signal that confirms the fluorine's position on the aromatic ring.[1] For similar 6-fluoroquinoline derivatives, the fluorine resonance typically appears between -108 to -110 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the functional groups present.

-

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.[1]

-

C-F Stretching: A characteristic band is expected around 1250 cm⁻¹.[1]

-

C-Br Stretching: This vibration is found at lower frequencies, generally in the 500-650 cm⁻¹ range.[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[1]

-

Molecular Ion Peak [M+H]⁺: Expected at an m/z of approximately 224.95894 Da.[1] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio results in a characteristic M and M+2 isotopic pattern.[6]

Experimental Protocols

Generalized Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[6]

-

¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 12-16 ppm.[6] Use a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[6]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of about 200-220 ppm.[6] A greater number of scans will be necessary compared to ¹H NMR.[6]

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum using appropriate parameters for ¹⁹F nuclei.

Generalized Protocol for IR Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the Attenuated Total Reflectance (ATR) crystal.[6]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[6]

-

Data Acquisition: Record a background spectrum of the empty ATR crystal.[6] Then, record the sample spectrum, typically scanning from 4000-400 cm⁻¹.[6]

-

Data Processing: The instrument's software will automatically subtract the background from the sample spectrum to generate the final absorbance or transmittance spectrum.[6]

Generalized Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

-

Ionization: Use an appropriate ionization method, such as Electron Ionization (EI) for volatile compounds.[6]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.[6]

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.[1]

Synthesis and Reactivity

Several synthetic strategies can be employed to produce this compound.

Gould-Jacobs Reaction

This method involves the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1] For this compound derivatives, the synthesis can start with 3-bromo-5-fluoroaniline.[7]

References

- 1. This compound|CAS 22960-18-5|RUO [benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound CAS#: 22960-18-5 [amp.chemicalbook.com]

- 4. CAS 22960-18-5: this compound | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. benchchem.com [benchchem.com]

- 7. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]

The Pharmacological Potential of 8-Bromo-6-fluoroquinoline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Strategic modifications to this core structure, particularly through halogenation, have proven to be a powerful tool for modulating the physicochemical and biological properties of the resulting compounds.[1] This technical guide delves into the biological activities of a specific subclass, 8-Bromo-6-fluoroquinoline derivatives, summarizing their antimicrobial and anticancer potential, detailing relevant experimental methodologies, and illustrating key mechanisms of action. The introduction of bromine at the C-8 position and fluorine at the C-6 position creates a unique electronic and steric profile that significantly influences their interaction with biological targets.[1]

Antimicrobial Activity: A Renewed Front Against Resistance

Derivatives of this compound have demonstrated notable antimicrobial properties against a range of pathogens.[4] The strategic placement of halogen atoms can enhance the potency of these compounds, particularly against resistant bacterial strains.[1] Research indicates that the C-8 bromine substituent can be particularly effective against mutants with alterations in DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Staphylococcus aureus | 32 | [4] |

| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Escherichia coli | 64 | [4] |

| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Candida albicans | 128 | [4] |

| 8-Bromo analogs (general) vs. 8-chloro derivatives | E. coli | 4–8× higher MIC values | [4] |

Mechanism of Antimicrobial Action

The primary mechanism of action for many quinoline-based antimicrobials, including this compound derivatives, involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][5] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these compounds trap the enzyme in the process of cleaving DNA, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.[1][6]

Caption: Mechanism of antimicrobial action of this compound derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

A standard method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.[3]

-

Preparation of Microbial Inoculum:

-

Bacterial or fungal strains are cultured on appropriate agar plates.

-

A few colonies are transferred to a sterile saline solution.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3]

-

-

Preparation of Compound Dilutions:

-

The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Each well is inoculated with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Anticancer Activity: Targeting Malignant Cells

There is growing interest in the potential of quinoline derivatives as anticancer agents.[4][7] Their structural similarity to known anticancer drugs suggests they may inhibit cancer cell proliferation through various mechanisms.[4] The antiproliferative effects of these compounds are often attributed to their ability to inhibit topoisomerase II, an enzyme vital for the replication of eukaryotic cells.[5][7]

Quantitative Anticancer Data

The anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | MCF-7 (Breast Cancer) | ~168.78 | [4] |

| Highly brominated quinoline (Compound 11) | C6 (Glioblastoma) | 5.45 - 9.6 µg/mL | [8] |

| Highly brominated quinoline (Compound 11) | HeLa (Cervical Cancer) | 5.45 - 9.6 µg/mL | [8] |

| Highly brominated quinoline (Compound 11) | HT29 (Colon Adenocarcinoma) | 5.45 - 9.6 µg/mL | [8] |

Mechanism of Anticancer Action

The anticancer effects of this compound derivatives are multifaceted. A primary mechanism is the inhibition of human topoisomerase II, which, similar to its bacterial counterpart, leads to DNA damage and subsequent cell death.[5][7] This DNA damage can trigger cell cycle arrest, typically in the G2/M phase, preventing cancer cells from dividing.[1][5] Ultimately, these events often lead to the induction of apoptosis, or programmed cell death.[5][7]

Caption: Anticancer signaling pathway for this compound derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding:

-

Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

-

The old medium is removed from the wells, and the cells are treated with the different concentrations of the compound. A vehicle control (medium with the solvent) is also included.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

-

The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage relative to the vehicle control.

-

The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives can be achieved through various established methods for quinoline synthesis.[2] A common approach involves the condensation of a substituted aniline, such as 3-bromo-5-fluoroaniline, with a suitable reagent like ethyl ethoxymethylenemalonate, followed by cyclization.[4]

Caption: Generalized synthetic workflow for this compound derivatives.

The structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure influences biological activity.[1] For the this compound scaffold, the following points are noteworthy:

-

Fluorine at C-6: The presence of a fluorine atom can improve metabolic stability and membrane permeability.[1]

-

Bromine at C-8: The bromine atom at this position is known to enhance potency against resistant bacterial mutants.[1] It also increases lipophilicity, which can improve the compound's ability to cross cellular membranes.[1]

-

Substituents at other positions: The type and position of other substituents on the quinoline ring are critical determinants of efficacy and spectrum of activity.[1] For instance, a carboxylic acid group at the C-3 position is often important for antibacterial activity.[9]

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in the development of new antimicrobial and anticancer agents. Their dual halogen substitution provides a unique structural framework that can be further modified to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these versatile molecules. Further investigation into the SAR, formulation, and in vivo efficacy of novel derivatives is warranted to fully realize their clinical potential.

References

- 1. This compound|CAS 22960-18-5|RUO [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]

- 5. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Bromo-6-fluoroquinoline as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-6-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. Its unique electronic and steric profile, conferred by the strategic placement of fluorine at the C-6 position and bromine at the C-8 position, makes it a critical building block for the synthesis of novel therapeutic agents, particularly in the realm of antibacterials. The bromine atom at the C-8 position is known to enhance potency against resistant bacterial strains by improving interactions with target enzymes like DNA gyrase and topoisomerase IV.[1] This guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its application as a synthetic intermediate, with a focus on detailed experimental protocols and potential reaction pathways.

Physicochemical and Spectroscopic Data

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₅BrFN | [4] |

| Molecular Weight | 226.04 g/mol | [3] |

| CAS Number | 22960-18-5 | [4] |

| Appearance | Pale yellow to brownish solid | [2] |

| Purity | Typically ≥97% | [4] |

| Density | 1.647 g/cm³ | [5] |

| Boiling Point | 294.9°C at 760 mmHg | [5] |

| Vapor Pressure | 0.00277 mmHg at 25°C | [5] |

| Predicted ¹H NMR | Data predicted based on analysis of similar compounds | [3] |

| Predicted ¹³C NMR | Data predicted based on analysis of similar compounds | [3] |

| ¹⁹F NMR Chemical Shift | Expected range: -108 to -110 ppm (relative to CFCl₃) | [3] |

Synthesis of this compound

Two primary routes for the synthesis of this compound are the Skraup synthesis starting from a substituted aniline and the direct bromination of a pre-formed 6-fluoroquinoline core.

Skraup Synthesis

The Skraup synthesis is a classic and versatile method for constructing the quinoline ring system. It involves the reaction of an aromatic amine with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[2][6]

Figure 1: Workflow for the Skraup synthesis of this compound.

Experimental Protocol (Adapted from similar Skraup syntheses)[6]

-

Materials: 2-bromo-4-fluoroaniline, glycerol, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate heptahydrate (optional, as a moderator).

-

Procedure:

-

In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine 2-bromo-4-fluoroaniline (1.0 eq) and glycerol (approx. 3.0 eq).

-

To this mixture, add the oxidizing agent (e.g., nitrobenzene, approx. 1.2 eq). If desired, add ferrous sulfate (a catalytic amount) to moderate the reaction.

-

With vigorous stirring and external cooling (ice bath), slowly and cautiously add concentrated sulfuric acid (approx. 2.5-3.0 eq) to the mixture. The addition should be dropwise to control the initial exotherm.

-

After the addition of acid is complete, heat the reaction mixture in an oil bath to approximately 140-150°C. The reaction is highly exothermic and may proceed vigorously. Maintain this temperature for 3-5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to below 100°C and then cautiously dilute with a large volume of water.

-

Make the solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution, ensuring the temperature is controlled with an ice bath.

-

Isolate the crude product by steam distillation. The this compound will co-distill with water.

-

Separate the organic layer from the distillate and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Direct Bromination of 6-Fluoroquinoline

A more direct approach involves the electrophilic aromatic substitution of 6-fluoroquinoline. This method can provide good yields (often over 70%) and avoids the potentially violent conditions of the Skraup synthesis.[3]

Experimental Protocol (General Procedure)

-

Materials: 6-fluoroquinoline, N-bromosuccinimide (NBS) or bromine, a suitable solvent (e.g., chloroform or dichloromethane), radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS under radical conditions).

-

Procedure:

-

Dissolve 6-fluoroquinoline (1.0 eq) in the chosen solvent (e.g., chloroform) in a round-bottom flask.

-

Add N-bromosuccinimide (1.0-1.1 eq) to the solution.

-

If performing a radical bromination, add a catalytic amount of a radical initiator.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine and then with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

-

Application as a Synthetic Intermediate: Suzuki-Miyaura Cross-Coupling

The C-8 bromine atom of this compound is well-positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of 8-aryl-6-fluoroquinolines. These products are of high interest in drug discovery for structure-activity relationship (SAR) studies.[7][8]

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol (Representative procedure adapted from couplings of similar 8-bromoquinolines)[8][9][10]

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), a base (e.g., potassium carbonate), and a solvent system (e.g., toluene or a mixture like dioxane/water).

-

Procedure:

-

To a Schlenk flask or round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

-

Monitor the reaction's progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-6-fluoroquinoline.

-

Biological Significance and Mechanism of Action of Derivatives

The primary application of this compound as an intermediate is in the synthesis of fluoroquinolone antibiotics. The core mechanism of action for this class of drugs is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme, leading to breaks in the bacterial chromosome and ultimately cell death.[1] The C-8 substituent, derived from the bromine of the starting material, plays a key role in modulating the potency and spectrum of activity of these antibiotics.[3]

Figure 3: Mechanism of action for fluoroquinolones targeting bacterial enzymes.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the development of new pharmaceuticals, especially antibiotics designed to combat bacterial resistance. Its synthesis is achievable through established methods like the Skraup synthesis or direct bromination. The reactivity of the C-8 bromine atom in palladium-catalyzed cross-coupling reactions provides a versatile handle for introducing molecular diversity, allowing for extensive structure-activity relationship studies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to leverage this important building block in their synthetic programs.

References

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. This compound|CAS 22960-18-5|RUO [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 8-Bromo-6-fluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that has garnered significant interest within the medicinal chemistry landscape. Its strategic substitution with both bromine and fluorine atoms on the quinoline core suggests a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a primary focus on its role as a precursor for advanced antibacterial agents. The document details its mechanism of action, synthesis protocols, and available biological activity data, offering a valuable resource for researchers engaged in the discovery and development of new pharmaceuticals.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties.[1] The introduction of halogen substituents, such as fluorine and bromine, is a well-established strategy to modulate the physicochemical and biological properties of these molecules. The presence of a fluorine atom can enhance metabolic stability and membrane permeability, while a bromine atom at the C-8 position has been shown to play a crucial role in improving potency, particularly against drug-resistant pathogens.[2]

This compound emerges as a key building block in this context, offering a unique combination of electronic and steric properties. This guide delves into the therapeutic promise of this compound, summarizing the existing data and providing detailed methodologies to facilitate further research and development.

Potential Therapeutic Applications

The primary therapeutic application of this compound lies in its role as a versatile intermediate for the synthesis of novel fluoroquinolone antibiotics.[2] However, preliminary evidence also suggests potential applications in oncology and mycology.

Antibacterial Activity

Fluoroquinolones are a critically important class of antibiotics that exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are responsible for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4]

Research indicates that the incorporation of a bromine atom at the C-8 position of the quinoline core can significantly enhance the potency of fluoroquinolones, especially against resistant bacterial strains.[2] Specifically, C-8 bromine, chlorine, and methoxy groups have been demonstrated to reduce the Minimum Inhibitory Concentration (MIC99) values by several-fold against resistant strains of Staphylococcus aureus and Mycobacterium smegmatis when compared to derivatives with a C-8 fluorine moiety.[2] This makes this compound a critical starting material for designing next-generation antibiotics aimed at combating multidrug resistance.[2]

Table 1: Comparative Antibacterial Activity of Fluoroquinolone Derivatives (Note: Data for this compound is not available. The following table presents data for a related derivative to illustrate the potential impact of the 8-bromo substitution.)

| Compound | Organism | MIC99 (µg/mL) | Reference |

| Fluoroquinolone with C-8 Bromine | Resistant S. aureus | Reduced 7- to 8-fold | |

| Fluoroquinolone with C-8 Bromine | Resistant M. smegmatis | Reduced 3- to 5-fold |

Anticancer Activity

The structural similarities of quinoline derivatives to known anticancer agents have prompted investigations into their potential as oncologic therapeutics. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

Specific cytotoxicity data for this compound is not currently available. However, a study on the closely related derivative, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, demonstrated its potential to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 168.78 µM. Molecular docking studies have further suggested a strong binding affinity of this derivative to proteins involved in cell cycle regulation. This provides a strong rationale for further investigating the anticancer properties of this compound and its analogues.

Table 2: Cytotoxicity Data for a Derivative of this compound

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | MCF-7 (Breast) | 168.78 | Apoptosis induction |

Antifungal Activity

Halogenated quinolines have also been explored for their antifungal properties. While specific studies on this compound are lacking, research on other halogenated quinoline analogues has shown promising activity against clinically relevant fungal pathogens such as Candida albicans and Cryptococcus neoformans. The proposed mechanism of action for some quinoline derivatives involves the inhibition of fungal topoisomerase II. Given the structural features of this compound, it represents a scaffold worthy of investigation for the development of novel antifungal agents.

Experimental Protocols

Synthesis of this compound

A viable synthetic route to this compound is the direct bromination of 6-fluoroquinoline.[2]

Materials:

-

6-Fluoroquinoline

-

N-Bromosuccinimide (NBS)

-

Chloroform or Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Dissolve 6-fluoroquinoline in a suitable solvent (chloroform or dichloromethane) in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and molar ratios of reactants should be optimized for best results.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed plasmid DNA (e.g., pBR322)

-

Purified DNA gyrase enzyme (subunits A and B)

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

ATP solution

-

Test compound (this compound derivative) dissolved in DMSO

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding DNA gyrase and ATP.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).

Materials:

-

Kinetoplast DNA (kDNA)

-

Purified Topoisomerase IV enzyme

-

Assay buffer (similar to the gyrase assay buffer)

-

ATP solution

-

Test compound

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Set up reaction mixtures containing assay buffer, kDNA, and different concentrations of the test compound.

-

Start the reaction by adding Topoisomerase IV and ATP.

-

Incubate at the appropriate temperature for a specific time.

-

Terminate the reaction.

-

Analyze the products by agarose gel electrophoresis. Inhibition is indicated by the persistence of catenated kDNA, which remains in the well, while decatenated DNA migrates into the gel.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Cell culture medium and supplements

-

96-well plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for fluoroquinolone antibiotics involves the targeting of bacterial type II topoisomerases. The following diagrams illustrate the proposed inhibitory pathway and a general workflow for evaluating the therapeutic potential of this compound derivatives.

Caption: Fluoroquinolone antibacterial signaling pathway.

Caption: General experimental workflow for drug development.

Conclusion and Future Directions

This compound represents a highly promising scaffold for the development of novel therapeutic agents, particularly in the realm of antibacterial drug discovery. The strategic placement of bromine and fluorine atoms provides a strong foundation for designing potent inhibitors of bacterial DNA gyrase and topoisomerase IV, with the potential to overcome existing drug resistance mechanisms. While current quantitative data on the core molecule is limited, the enhanced activity observed in its derivatives strongly supports its value as a key synthetic intermediate.

Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives. Specifically, obtaining comprehensive antibacterial, anticancer, and antifungal activity data, including MIC and IC50 values, is crucial. Elucidating the precise structure-activity relationships will guide the rational design of more potent and selective therapeutic candidates. Furthermore, in vivo studies are warranted for lead compounds to assess their efficacy, pharmacokinetic profiles, and safety. The exploration of this versatile scaffold holds significant promise for addressing unmet medical needs in infectious diseases and oncology.

References

The Pivotal Role of 8-Halofluorination in the Structure-Activity Relationship of Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. A key area of interest lies in the strategic placement of halogen and fluorine atoms on the quinoline ring to modulate biological activity, selectivity, and pharmacokinetic properties. This technical guide delves into the core of the structure-activity relationship (SAR) of 8-halofluorinated quinolines, providing a comprehensive overview of their biological impact, underlying mechanisms, and the experimental methodologies used in their evaluation.

Structure-Activity Relationship: The Influence of 8-Position Halogenation

The introduction of a halogen atom at the 8-position of a fluorinated quinoline nucleus has profound effects on its biological profile, influencing its efficacy as an antibacterial, anticancer, and phototoxic agent.

Antibacterial Activity

The primary antibacterial targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, both of which are essential for DNA replication, recombination, and repair. 8-halofluorinated quinolines exert their bactericidal effects by forming a ternary complex with these enzymes and bacterial DNA, leading to the stabilization of DNA cleavage complexes and subsequent cell death.

The nature of the halogen at the 8-position significantly influences the antibacterial potency. While specific comparative data across a homologous series of 8-halofluorinated quinolines is not extensively tabulated in the literature, general trends indicate that halogen substitution at this position can enhance antibacterial activity. This is attributed to favorable interactions within the enzyme-DNA complex.

Table 1: Antibacterial Activity of Selected 8-Substituted Fluoroquinolones

| Compound | 8-Substituent | Target Organism(s) | MIC (µg/mL) | Reference |

| Ciprofloxacin | H | S. aureus | 0.125-1 | [1] |

| Sparfloxacin | F | S. aureus | 0.06-0.5 | [1] |

| Gatifloxacin | OCH3 | S. aureus | 0.06-0.5 | [1] |

| Moxifloxacin | OCH3 | S. aureus | 0.06-0.25 | [1] |

| Clinafloxacin | Cl | S. aureus | 0.015-0.12 | [1] |

Note: This table presents a selection of fluoroquinolones with different 8-substituents to illustrate general trends. Direct comparison of 8-halo derivatives within the same structural backbone is limited in publicly available data.

Anticancer Activity

Recent research has highlighted the potential of quinoline derivatives as anticancer agents. The mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death) through various signaling pathways. 8-halofluorinated quinolines have been investigated for their cytotoxic effects against various cancer cell lines.

Studies on brominated quinolines have shown that the position and number of bromine atoms can significantly impact their antiproliferative activity. For instance, certain brominated 8-hydroxyquinolines have demonstrated potent anticancer effects.[2][3] The introduction of a halogen at the 8-position can influence the compound's ability to interact with cellular targets and trigger apoptotic cascades.

Table 2: Anticancer Activity of Selected Halogenated Quinolines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | ~25 | [2] |

| 5,7-dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | ~15 | [2] |

| 5,7-dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | ~10 | [2] |

| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6, HeLa, HT29 | 5.45–9.6 µg/mL | [3] |

| Compound 17 (6,8-dibromo-5-nitroquinoline) | HeLa, HT29 | 24.1-26.2 | [2] |

Phototoxicity

A significant consideration in the development of fluoroquinolones is their potential to induce phototoxicity, a light-induced skin reaction. The substituent at the 8-position plays a critical role in determining the phototoxic potential of these compounds. It has been consistently observed that a halogen, particularly fluorine or chlorine, at the C-8 position of the quinolone ring is associated with a higher risk of phototoxicity.

The proposed mechanism involves the absorption of UVA radiation by the 8-halogenated quinolone, leading to the generation of reactive oxygen species (ROS) and free radicals. These reactive species can cause damage to cellular components, resulting in an inflammatory response and the clinical manifestations of phototoxicity.

Key Signaling Pathways and Mechanisms of Action

The biological activities of 8-halofluorinated quinolines are underpinned by their interactions with specific molecular targets and the subsequent modulation of cellular signaling pathways.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

As mentioned, the primary mechanism of antibacterial action is the inhibition of DNA gyrase and topoisomerase IV. The quinolone binds to a pocket in the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks and ultimately, bacterial cell death.

Induction of Apoptosis in Cancer Cells

In cancer cells, quinoline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of a cascade of enzymes called caspases. Studies on related quinoline compounds have shown activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3, leading to the cleavage of cellular proteins and cell death.[4][5] Furthermore, some quinoline derivatives have been shown to modulate the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6]

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of 8-halofluorinated quinolines. Researchers should adapt these protocols based on the specific properties of their compounds.

General Synthesis of 8-Halo-6-fluoroquinolone-3-carboxylic Acids

A common route to 8-halofluorinated quinolones involves the Gould-Jacobs reaction followed by halogenation and hydrolysis.

Protocol:

-

Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: A substituted aniline is reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield the quinoline core.

-

Halogenation at the 8-position: The quinoline intermediate is treated with a suitable halogenating agent (e.g., N-bromosuccinimide for bromination, sulfuryl chloride for chlorination) to introduce the halogen at the C-8 position.

-

Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., sodium hydroxide) to afford the final 8-halo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

For a more specific example, the synthesis of 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid involves the bromination of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate with N-bromosuccinimide, followed by hydrolysis.[7]

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

-

Serial Dilution: The 8-halofluorinated quinoline compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific bacterium.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 8-halofluorinated quinoline derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[8][9]

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

-

Reaction Mixture: A reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the 8-halofluorinated quinoline compound at various concentrations is prepared.

-

Incubation: The reaction is incubated to allow for the supercoiling reaction to occur.

-

Termination: The reaction is stopped, and the DNA is purified.

-

Agarose Gel Electrophoresis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

Visualization and Quantification: The DNA bands are visualized (e.g., with ethidium bromide) and quantified to determine the extent of inhibition of supercoiling. The IC50 value can then be calculated.[10][11][12]

In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Assay)

This assay assesses the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UV light.

Protocol:

-

Cell Culture: 3T3 fibroblasts are cultured in 96-well plates.

-

Treatment: Two sets of plates are prepared. In both sets, cells are treated with a range of concentrations of the 8-halofluorinated quinoline.

-

Irradiation: One set of plates is exposed to a non-toxic dose of UVA radiation, while the other set is kept in the dark.

-

Incubation: Both sets of plates are incubated.

-

Neutral Red Uptake: The medium is replaced with a medium containing neutral red, a vital dye that is taken up by viable cells.

-

Extraction and Measurement: The dye is extracted from the cells, and the absorbance is measured.

-

Data Analysis: The IC50 values are determined for both the irradiated and non-irradiated conditions. A photo-irritancy factor (PIF) is calculated to assess the phototoxic potential.[13][14]

Conclusion and Future Directions

The strategic incorporation of a halogen atom at the 8-position of the fluoroquinolone scaffold is a powerful tool for modulating a wide range of biological activities. While the existing literature points to the significant impact of 8-halogenation on antibacterial efficacy, anticancer potential, and phototoxicity, a systematic and comparative analysis of a homologous series of 8-halofluorinated quinolines is warranted. Such studies, providing comprehensive quantitative data, would offer deeper insights into the SAR and guide the rational design of next-generation quinoline-based therapeutics with enhanced potency and improved safety profiles. Future research should also focus on elucidating the specific molecular interactions of these compounds with their targets and further exploring their effects on relevant signaling pathways to unlock their full therapeutic potential.

References

- 1. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 11. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of an in vitro cellular phototoxicity model against controlled clinical trials of fluoroquinolone skin phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 8-Bromo-6-fluoroquinoline Derivatives in Modern Medicinal Chemistry: A Technical Guide

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the quinoline core is a well-established method to modulate a molecule's physicochemical and biological properties. Halogenation can significantly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Specifically, the 8-bromo-6-fluoroquinoline framework has emerged as a particularly promising scaffold. The fluorine atom can enhance metabolic stability and membrane permeability, while the bromine at the C-8 position often plays a crucial role in augmenting potency and overcoming drug resistance.[4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives for researchers and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several established methodologies, often involving the construction of the quinoline ring from appropriately substituted aniline precursors.

One of the most common and effective strategies begins with a substituted aniline, such as 3-bromo-5-fluoroaniline. This starting material undergoes condensation with an ethoxymethylenemalonate ester, followed by a thermal cyclization reaction.[4] The high temperatures required for the cyclization step are typically achieved using a high-boiling solvent like diphenyl ether. This approach allows for the regioselective formation of the desired quinoline ester. Subsequent hydrolysis of the ester group yields the corresponding carboxylic acid, a versatile intermediate for further functionalization.

Alternative approaches include the direct bromination of a pre-formed 6-fluoroquinoline ring using brominating agents like N-bromosuccinimide (NBS).[4] Classic quinoline synthesis methods such as the Skraup, Gould-Jacobs, and Friedländer reactions can also be adapted to produce these halogenated derivatives.[4][5]

References

Spectroscopic and Structural Elucidation of 8-Bromo-6-fluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 8-Bromo-6-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromine and fluorine atoms on the quinoline scaffold imparts unique physicochemical properties that are critical for the development of novel therapeutic agents. This document presents predicted Nuclear Magnetic Resonance (NMR) and expected Infrared (IR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Data Presentation

While a complete set of experimentally validated spectroscopic data for this compound is not widely available in published literature, the following tables summarize high-quality predicted data based on established substituent effects and analysis of analogous compounds. This information serves as a robust reference for the characterization of this molecule.

¹H NMR (Proton NMR) Predicted Data

| Proton Position | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| H-2 | ~8.9 | dd | ³J(H2-H3) ≈ 4.2, ⁴J(H2-H4) ≈ 1.7 |

| H-3 | ~7.5 | dd | ³J(H3-H4) ≈ 8.4, ³J(H3-H2) ≈ 4.2 |

| H-4 | ~8.2 | dd | ³J(H4-H3) ≈ 8.4, ⁴J(H4-H2) ≈ 1.7 |

| H-5 | ~7.9 | d | ⁴J(H5-F6) ≈ 9.0 |

| H-7 | ~8.1 | d | ³J(H7-F6) ≈ 6.5 |

¹³C NMR (Carbon-13 NMR) Predicted Data

| Carbon Position | Predicted Chemical Shift (δ) (ppm) | Notes |

| C-2 | ~151 | |

| C-3 | ~123 | |

| C-4 | ~136 | |

| C-4a | ~128 | |

| C-5 | ~125 | Doublet due to coupling with fluorine, ³J(C5-F6) |

| C-6 | ~159 | Doublet due to coupling with fluorine, ¹J(C6-F6) |

| C-7 | ~115 | Doublet due to coupling with fluorine, ²J(C7-F6) |

| C-8 | ~118 | |

| C-8a | ~146 |

Expected Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C and C=N Ring Stretch | 1650 - 1400 | Strong to Medium |

| C-F Stretch | 1300 - 1000 | Strong |

| C-H Bending (in-plane & out-of-plane) | 1200 - 700 | Medium to Strong |

| C-Br Stretch | 650 - 500 | Medium to Strong |

Expected Mass Spectrometry (MS) Data

| m/z Value | Interpretation | Notes |

| [M]⁺ | Molecular ion containing ⁷⁹Br | The molecular weight of this compound is approximately 226.04 g/mol .[1] |

| [M+2]⁺ | Molecular ion containing ⁸¹Br | Expected to be of nearly equal intensity to the [M]⁺ peak due to the natural isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[1] |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a larger sample of 20-50 mg is recommended.

-

Select a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃ or DMSO-d₆).

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a pipette, filtering through a small plug of glass wool if any particulate matter is present.

-

-

¹H NMR Data Acquisition :

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program : A standard one-pulse sequence.

-

Spectral Width : ~12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds to ensure full proton relaxation.

-

Number of Scans : 8-16 scans are typically sufficient.

-

Referencing : The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Data Acquisition :

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program : A standard proton-decoupled pulse sequence.

-

Spectral Width : ~200-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : A higher number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of solid this compound directly onto the ATR crystal.

-

KBr Pellet : Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

-

Data Acquisition :

-

Data Processing :

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

Introduce the this compound sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization :

-

Electron Ionization (EI) is a common method for volatile compounds like this compound.[4]

-

-

Mass Analysis :

-

The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[4]

-

-

Detection :

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: General Workflow for Spectroscopic Characterization.

References

Quantum Mechanical Modeling of 8-Bromo-6-fluoroquinoline: A Technical Guide for Drug Development Professionals

Introduction: 8-Bromo-6-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics.[1] The strategic placement of bromine and fluorine atoms on the quinoline core profoundly influences the molecule's physicochemical properties and biological activity, including its potential to overcome multidrug resistance in bacteria.[1] Quantum mechanical modeling, particularly using Density Functional Theory (DFT), offers a powerful computational lens to investigate the electronic structure, reactivity, and spectroscopic properties of this molecule, thereby guiding the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the theoretical and experimental approaches to characterizing this compound, tailored for researchers, scientists, and professionals in drug development.

Computational Modeling Workflow

The quantum mechanical investigation of this compound follows a structured computational workflow. This process begins with the optimization of the molecular geometry to its lowest energy state, followed by the calculation of various molecular properties.

Caption: A flowchart illustrating the key steps in the quantum mechanical modeling of this compound.

Theoretical Framework and Computational Methodology

The cornerstone of the quantum mechanical modeling of this compound is Density Functional Theory (DFT). This method is favored for its balance of computational cost and accuracy in predicting the electronic properties of many-body systems.

Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to its ground state equilibrium structure. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional in conjunction with a high-level basis set such as 6-311++G(d,p). This combination has been shown to provide reliable geometric parameters for similar quinoline derivatives.

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Electronic Property Analysis: Key electronic properties are derived from the optimized structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) surface is also mapped to identify regions of positive and negative electrostatic potential, providing insights into potential sites for electrophilic and nucleophilic attack.

Predicted Molecular Properties

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.89 | C-N-C | 117.5 |

| C-F | 1.35 | C-C-Br | 120.1 |

| N-C | 1.32 | C-C-F | 119.8 |

| C-C (aromatic) | 1.39 - 1.42 | C-C-C (aromatic) | 118.5 - 121.0 |

| C-H | 1.08 | H-C-C | 119.0 - 120.5 |

Table 2: Calculated Vibrational Frequencies (Illustrative, Scaled)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(C-H) | 3100 - 3000 | Aromatic C-H stretching |

| ν(C=C) | 1620 - 1500 | Aromatic C=C stretching |

| ν(C-N) | 1350 - 1250 | C-N stretching |

| δ(C-H) | 1200 - 1000 | In-plane C-H bending |

| γ(C-H) | 900 - 700 | Out-of-plane C-H bending |

| ν(C-F) | 1250 - 1050 | C-F stretching |

| ν(C-Br) | 650 - 500 | C-Br stretching |

Table 3: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Experimental Protocols

Experimental characterization is essential to validate and complement the theoretical findings. The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: A common synthetic route involves the direct bromination of 6-fluoroquinoline. This electrophilic aromatic substitution is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform or dichloromethane.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution spectrometer using a deuterated solvent (e.g., CDCl₃). NMR is a cornerstone technique for confirming the molecular structure in solution.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using the KBr pellet technique. This provides information about the functional groups and vibrational modes of the molecule.

-

Raman Spectroscopy: The Raman spectrum is recorded using a laser excitation source. It provides complementary vibrational information to FT-IR, particularly for symmetric vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol) to investigate the electronic transitions within the molecule.

Logical Relationship of Analysis

The interplay between theoretical calculations and experimental results is crucial for a comprehensive understanding of this compound.

References

Electron Density Distribution of 8-Bromo-6-fluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron density distribution of 8-Bromo-6-fluoroquinoline, a key intermediate in the synthesis of novel fluoroquinolone antibiotics. Due to the current absence of a publicly available single-crystal X-ray structure, this document focuses on a robust theoretical framework using Density Functional Theory (DFT) to elucidate the electronic properties of the molecule.[1] Methodologies for experimental analysis, derived from studies on analogous quinoline derivatives, are also presented to offer a complete perspective. This guide is intended to equip researchers and drug development professionals with a detailed understanding of the molecule's electronic landscape, which is critical for predicting its reactivity, metabolic stability, and interaction with biological targets.

Introduction